1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone
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Overview
Description
1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is often achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit key enzymes or proteins essential for the survival of the parasite . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-4-yl [4-(4-chlorobenzyl)piperazino] sulfone
- 1,3-dimethyl-1H-pyrazol-4-yl [4-(4-methylbenzyl)piperazino] sulfone
- 1,3-dimethyl-1H-pyrazol-4-yl [4-(4-bromobenzyl)piperazino] sulfone
Uniqueness
1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins . This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C16H21FN4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H21FN4O2S/c1-13-16(12-19(2)18-13)24(22,23)21-9-7-20(8-10-21)11-14-3-5-15(17)6-4-14/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
NYIJQTGEOVPPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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